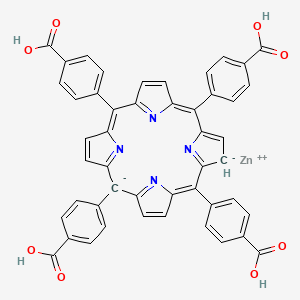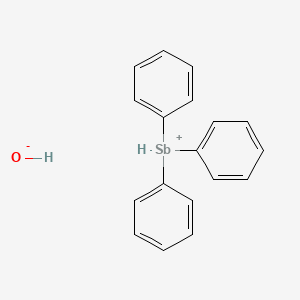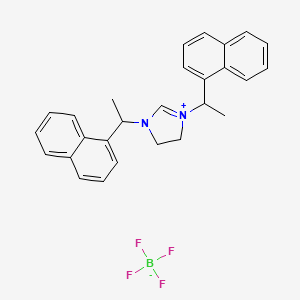
Sodium Monododecyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium monododecyl phosphate is an ionic surfactant commonly used in various scientific and industrial applications. It is known for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs. This compound is also utilized in the synthesis of self-assembled electroactive nanofilms, making it valuable in nanoarchitectonic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium monododecyl phosphate can be synthesized through the esterification of dodecanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating dodecanol and phosphoric acid under reflux conditions to form the ester, which is then neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where dodecanol and phosphoric acid are reacted in large reactors. The resulting ester is then neutralized with sodium hydroxide in a controlled environment to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Sodium monododecyl phosphate primarily undergoes hydrolysis and micellization reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases, leading to the formation of dodecanol and phosphoric acid.
Micellization: In aqueous solutions, this compound forms micelles, which are aggregates of surfactant molecules.
Major Products Formed:
Hydrolysis: Dodecanol and phosphoric acid.
Micellization: Micelles composed of this compound molecules.
Aplicaciones Científicas De Investigación
Sodium monododecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: this compound is employed in the preparation of liposomes and other vesicular structures for drug delivery and gene therapy.
Medicine: It enhances the bioavailability of poorly water-soluble drugs, making it valuable in pharmaceutical formulations.
Industry: This compound is used in the production of detergents, emulsifiers, and other cleaning agents due to its surfactant properties
Mecanismo De Acción
Sodium monododecyl phosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other aggregates. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and bioavailability. The compound’s ability to form self-assembled nanofilms is attributed to its interaction with polyaminobenzylamines, leading to the formation of electroactive structures .
Comparación Con Compuestos Similares
- Sodium monolauryl phosphate
- Sodium didodecyl phosphate
- Sodium phosphate dibasic
- n-Dodecylphosphonic acid
- Octylphosphonic acid
Comparison: Sodium monododecyl phosphate is unique due to its specific chain length (dodecyl group) and its ability to form stable micelles and nanofilms. Compared to sodium monolauryl phosphate, which has a shorter chain length, this compound provides better solubilization of hydrophobic compounds. Sodium didodecyl phosphate, on the other hand, has two dodecyl groups, making it more hydrophobic and less soluble in water .
Propiedades
Fórmula molecular |
C24H51Na3O8P2 |
|---|---|
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
trisodium;dodecyl hydrogen phosphate;dodecyl phosphate |
InChI |
InChI=1S/2C12H27O4P.3Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;;/h2*2-12H2,1H3,(H2,13,14,15);;;/q;;3*+1/p-3 |
Clave InChI |
QDSWHSQBAUPQGK-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCOP(=O)(O)[O-].CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)






![2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)

![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)
